2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline
Description
Properties
IUPAC Name |
2,3-dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2Cl2N2/c9-7-8(10)14-6-2-4(12)3(11)1-5(6)13-7/h1-2,7-8,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOASEPGDQTBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(C(N2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693357 | |
| Record name | 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239095-84-2 | |
| Record name | 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes Overview
The synthesis of halogenated tetrahydroquinoxalines generally follows two primary pathways:
- Cyclocondensation of halogenated diamines with diketones , followed by subsequent halogenation.
- Direct halogenation of pre-formed tetrahydroquinoxaline derivatives using electrophilic or radical agents.
The choice of route depends on the availability of starting materials and the desired regiochemical outcomes.
Cyclocondensation of Halogenated Diamines with Diketones
Formation of the Tetrahydroquinoxaline Core
The foundational step involves cyclocondensation between 4,5-dichloro-o-phenylenediamine and a cyclic diketone. For example, reacting 4,5-dichloro-o-phenylenediamine (CAS 5348-42-5) with 1,2-cyclohexanedione under basic conditions yields 6,7-dichloro-1,2,3,4-tetrahydroquinoxaline (Figure 1A). Key parameters include:
Bromination at Positions 2 and 3
Introducing bromine atoms at the 2 and 3 positions of the saturated ring requires careful optimization. Two methods dominate:
Electrophilic Bromination
Using molecular bromine (Br₂) in dichloromethane (DCM) at 0–5°C achieves dibromination. The reaction proceeds via electrophilic attack on the electron-rich tetrahydroquinoxaline nitrogen atoms, directing bromine to the adjacent carbons.
- Stoichiometry : 2.2 equivalents of Br₂ ensure complete di-substitution.
- Catalyst : FeBr₃ (5 mol%) enhances regioselectivity.
- Yield : ~55% after recrystallization from hexane.
Radical Bromination
N-Bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) generates bromine radicals, enabling selective C–H functionalization. This method minimizes over-bromination:
Halogenation of Pre-formed Tetrahydroquinoxaline Cores
Sequential Chlorination and Bromination
An alternative route involves constructing the tetrahydroquinoxaline scaffold first, followed by halogenation:
- Chlorination : Treat 1,2,3,4-tetrahydroquinoxaline with sulfuryl chloride (SO₂Cl₂) in DCM at −10°C to install chlorine at positions 6 and 7.
- Bromination : Subject the dichlorinated intermediate to bromine gas in acetic acid at 50°C for 3 hours.
Key Challenge : Competing N-halogenation necessitates protecting the amine groups via acetylation prior to bromination.
Analysis of Reaction Conditions
Solvent and Temperature Effects
Challenges and Optimization
Regioselectivity
The tetrahydroquinoxaline’s non-aromatic structure complicates predictable halogen placement. Computational studies suggest that bromination favors positions 2 and 3 due to hyperconjugation with adjacent nitrogen lone pairs.
Purification
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different tetrahydroquinoxaline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various tetrahydroquinoxaline derivatives with different substitution patterns.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
DBDCTQ has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains and fungi. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.
Neuroprotective Properties
Research has indicated that DBDCTQ may possess neuroprotective effects. In vitro studies have shown that it can inhibit neuronal apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Table 1: Summary of Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Materials Science Applications
Polymer Synthesis
DBDCTQ has been utilized in the synthesis of novel polymers. Its unique structure allows it to act as a crosslinking agent in polymer matrices, enhancing mechanical properties and thermal stability. Research has demonstrated that polymers incorporating DBDCTQ exhibit improved tensile strength and resistance to thermal degradation.
Table 2: Properties of DBDCTQ-Based Polymers
| Property | Value |
|---|---|
| Tensile Strength | 25 MPa |
| Thermal Degradation Temp | 250 °C |
| Elongation at Break | 15% |
Environmental Studies
Pesticide Development
DBDCTQ is being explored as a potential pesticide due to its structural resemblance to known insecticides. Preliminary studies indicate that it may disrupt the nervous systems of certain pests, leading to mortality. This opens avenues for developing safer and more effective agricultural chemicals.
Case Study: Efficacy Against Agricultural Pests
A field trial conducted on aphids demonstrated that formulations containing DBDCTQ reduced pest populations by over 70% within two weeks of application. This suggests its viability as an environmentally friendly alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline
- CAS Registry Number : 239095-84-2
- Molecular Formula : C₈H₂Br₂Cl₂N₂
- Molecular Weight : 356.83 g/mol
This polyhalogenated tetrahydroquinoxaline derivative features a bicyclic structure with two nitrogen atoms in the quinoxaline ring and four halogen substituents (two bromine and two chlorine atoms). Its synthesis and applications are of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of halogens, which modulate reactivity and stability.
Comparison with Structural Analogs
2,3-Dibromo-5,6,7,8-tetrafluoroquinoxaline
Key Differences :
- Substituents: Fluorine replaces chlorine and bromine at positions 5–8, resulting in a tetrafluoroquinoxaline backbone.
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride
Key Differences :
- Core Structure: Quinoline (one nitrogen) vs. quinoxaline (two nitrogens).
- Substituents: A single bromine and methyl groups at position 4,4 in the quinoline derivative (CAS 1187830-63-2, similarity score 0.93) .
- Applications: Quinoline derivatives are often explored as pharmaceuticals (e.g., antimalarials), whereas polyhalogenated quinoxalines may serve as intermediates in agrochemical synthesis.
| Property | This compound | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline HCl |
|---|---|---|
| Heterocycle | Quinoxaline | Quinoline |
| Molecular Formula | C₈H₂Br₂Cl₂N₂ | C₁₁H₁₅BrN·HCl |
| Halogen Diversity | Br, Cl | Br |
Environmental Halogenated Compounds
Research Implications
- Synthetic Challenges: The presence of multiple halogens complicates regioselective modifications. Palladium-catalyzed hydrogenation, as seen in tetrafluoroquinoxaline synthesis , may require optimization for bromine/chlorine systems.
- Physicochemical Properties : Higher molecular weight and halogen diversity in the target compound suggest increased lipophilicity compared to analogs, influencing bioavailability and degradation pathways.
Biological Activity
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline (DBDCTQ) is a synthetic compound belonging to the class of tetrahydroquinoxalines. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various cellular processes. This article synthesizes current research findings regarding the biological activity of DBDCTQ, including its mechanisms of action, efficacy against cancer cell lines, and other pharmacological properties.
- Molecular Formula : C8H6Br2Cl2N2
- Molecular Weight : 360.861 g/mol
- CAS Number : 239095-84-2
DBDCTQ has been investigated for its role as a potential inhibitor of key cellular pathways. Research indicates that compounds within the tetrahydroquinoxaline class can inhibit the NF-κB transcriptional activity, which is crucial in inflammatory responses and cancer progression. Specifically, DBDCTQ may exert its effects by modulating signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of DBDCTQ against various human cancer cell lines. For instance:
- In Vitro Studies : DBDCTQ exhibited significant cytotoxicity against several cancer cell lines such as NCI-H23 (lung cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). The compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, indicating potent anticancer activity .
Mechanistic Insights
- NF-κB Inhibition : DBDCTQ has been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB activation by disrupting the IKK complex formation, leading to reduced transcription of pro-inflammatory cytokines .
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells without triggering apoptosis, suggesting a unique mechanism that could be exploited for therapeutic purposes .
Structure-Activity Relationship (SAR)
The biological activity of DBDCTQ can be attributed to its unique chemical structure. Modifications on the tetrahydroquinoxaline ring influence its potency and selectivity:
- Substituents : The presence of bromine and chlorine atoms at specific positions enhances binding affinity to target proteins involved in cell cycle regulation and apoptosis.
- Comparative Analysis : Other derivatives lacking these halogen substitutions showed significantly reduced activity against cancer cell lines .
Case Studies
Several case studies have documented the efficacy of DBDCTQ in preclinical models:
- Study on Colon Cancer : In a study focusing on HT-29 colon cancer cells, DBDCTQ demonstrated over 50% inhibition at concentrations as low as 10 µM after 48 hours of treatment .
- Combination Therapy : Preliminary results suggest that DBDCTQ may enhance the efficacy of existing chemotherapeutics when used in combination therapy, potentially overcoming drug resistance observed in certain cancer types .
Q & A
What are the common synthetic routes for 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of halogenated tetrahydroquinoxalines often involves catalytic hydrogenation or halogenation of quinoxaline precursors. For example, 6,7-Dichloro-1,2,3,4-tetrahydroquinoxaline was synthesized via tetrabutylammonium bromide (TBAB)-catalyzed transfer hydrogenation, achieving 96% yield under mild conditions (room temperature, 24 hours) . For brominated analogs like 6,7-Dibromo derivatives, similar methods may apply, but stoichiometric bromination (e.g., using NBS or Br₂) is typically required. Key factors influencing yield include:
- Catalyst selection : TBAB enhances reaction efficiency by stabilizing intermediates.
- Halogenation sequence : Sequential halogenation (chlorination followed by bromination) may reduce side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve halogen incorporation .
How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
Basic Research Question
A combination of 1H/13C NMR , X-ray crystallography , and mass spectrometry is critical for structural confirmation:
- NMR : In 6,7-Dichloro-tetrahydroquinoxaline, distinct proton signals at δ 3.41–3.50 ppm (methylene groups) and aromatic protons at δ 6.42–6.53 ppm confirm the tetrahydroquinoxaline core . For brominated analogs, deshielding effects shift signals downfield.
- Crystallography : Monoclinic crystal systems (e.g., space group P21/c) are common for tetrahydroquinoxalines, with hydrogen-bonding networks stabilizing the structure (e.g., N–H···N interactions) .
- Mass spectrometry : High-resolution MS validates molecular weight and halogen isotope patterns .
What mechanisms underlie the antiproliferative effects of halogenated tetrahydroquinoxalines, and how do substituent patterns influence bioactivity?
Advanced Research Question
Halogenated tetrahydroquinoxalines exhibit bioactivity through DNA intercalation and enzyme inhibition . For example, 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline induces apoptosis via DNA fragmentation and inhibition of cancer metabolism enzymes (e.g., hexokinase) . Substituent effects include:
- Bromine vs. chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions with target proteins.
- Positional isomerism : 2,3-Dibromo substitution on the quinoxaline ring may improve binding to topoisomerase II compared to 6,7-substitution .
- Dose-response relationships : EC₅₀ values vary by cell line (e.g., 12 µM for HT29 vs. 18 µM for HeLa) .
How can researchers resolve contradictions in reported biological activities of halogenated tetrahydroquinoxalines across studies?
Advanced Research Question
Contradictions often arise from cell-line specificity , assay conditions , or impurity profiles . Methodological solutions include:
- Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. ATP luminescence).
- Purity validation : HPLC (>95% purity) and elemental analysis ensure consistent compound quality .
- Mechanistic studies : Compare transcriptomic profiles (RNA-seq) to identify pathway-specific effects .
What strategies improve the solubility and bioavailability of heavily halogenated tetrahydroquinoxalines for in vivo studies?
Advanced Research Question
Halogenation reduces solubility due to increased hydrophobicity. Strategies include:
- Prodrug design : Introduce phosphate or PEG groups for aqueous solubility.
- Co-crystallization : Co-formers like succinic acid enhance dissolution rates .
- Nanoformulation : Lipid nanoparticles or cyclodextrin complexes improve oral bioavailability .
How does the halogenation pattern influence the compound’s electronic properties and reactivity in cross-coupling reactions?
Advanced Research Question
Bromine and chlorine substituents direct electrophilic aromatic substitution and participate in Suzuki-Miyaura couplings :
- Electronic effects : Bromine’s lower electronegativity (vs. chlorine) facilitates oxidative addition in Pd-catalyzed reactions.
- Steric effects : 2,3-Dibromo substitution on the quinoxaline ring may hinder coupling at adjacent positions.
- Reactivity table :
| Halogen | Reactivity in Cross-Coupling | Preferred Catalyst |
|---|---|---|
| Br | High (Pd(PPh₃)₄) | Suzuki, Stille |
| Cl | Moderate (CuI/Pd²⁺) | Ullmann, Buchwald |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
